N-benzyl-N,1,3-trimethyl-1H-pyrazole-4-carboxamide hydrochloride
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Description
Synthesis Analysis
Pyrazole compounds, such as “N-benzyl-N,1,3-trimethyl-1H-pyrazole-4-carboxamide hydrochloride”, are synthesized using various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of “this compound” would be based on this basic pyrazole structure, with additional functional groups attached.Chemical Reactions Analysis
Pyrazole compounds are known for their reactivity and are used as scaffolds in the synthesis of bioactive chemicals. They participate in various reactions in different media . For instance, pyrazoles can be synthesized from α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Scientific Research Applications
Antitumor Activity
Pyrazole derivatives, including compounds like N-benzyl-N,1,3-trimethyl-1H-pyrazole-4-carboxamide hydrochloride, have been widely studied due to their pharmacophore properties, playing a significant role in various biologically active compounds. These derivatives exhibit a wide range of biological activities, including anticancer properties. The recent success of pyrazole COX-2 inhibitors has highlighted the importance of these heterocycles in medicinal chemistry. They are extensively used as synthons in organic synthesis and are known for their wide spread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Derivatives
Pyrazole derivatives obtained through multicomponent reactions (MCRs) have demonstrated immense therapeutic potential. The pot, atom, and step economy (PASE) synthesis of pyrazole derivatives by MCRs has gained popularity in pharmaceutical and medicinal chemistry. These derivatives have been shown to possess a wide range of biological activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. The synthesis of biologically active molecules containing the pyrazole moiety through MCRs represents a significant advancement in the quest for developing more biologically active molecules and marketed drugs containing the pyrazole moiety (Becerra, Abonía, & Castillo, 2022).
Applications in Organic Synthesis
Pyrazole derivatives are recognized for their significant role in organic synthesis, serving as crucial building blocks. Pyrazole carboxylic acid derivatives, in particular, are highlighted due to their versatile biological activities, including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis and biological applications of these derivatives are well-documented, providing a valuable resource for scientists engaged in medicinal chemistry (Cetin, 2020).
Properties
IUPAC Name |
N-benzyl-N,1,3-trimethylpyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-11-13(10-17(3)15-11)14(18)16(2)9-12-7-5-4-6-8-12;/h4-8,10H,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUNYUGEUEUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N(C)CC2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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